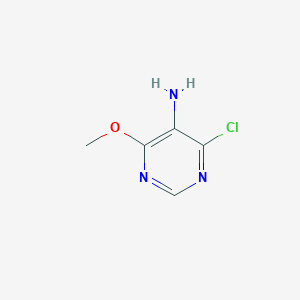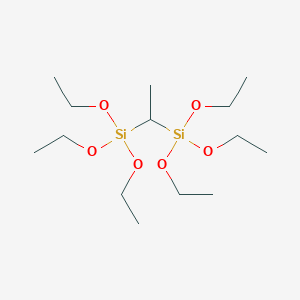
1,1-Bis(triethoxysilyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(triethoxysilyl)ethane is a chemical compound that belongs to the class of organosilicon compounds. It is commonly used as a coupling agent in various industrial applications. This compound has been widely studied for its potential use in the synthesis of new materials and in the development of innovative technologies.
Applications De Recherche Scientifique
1,1-Bis(triethoxysilyl)ethane has been extensively studied for its potential use in various scientific research applications. One of the most significant applications is in the synthesis of new materials such as hybrid organic-inorganic materials. These materials have unique properties that make them useful in various fields such as catalysis, sensing, and energy storage.
Mécanisme D'action
The mechanism of action of 1,1-Bis(triethoxysilyl)ethane involves the coupling of the silicon atoms in the compound with other materials. This coupling results in the formation of new materials with unique properties. The compound is also known to enhance the adhesion of materials to surfaces, making it useful in various industrial applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,1-Bis(triethoxysilyl)ethane have not been extensively studied. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1-Bis(triethoxysilyl)ethane is its ability to enhance the adhesion of materials to surfaces. This property makes it useful in various lab experiments where materials need to be securely attached to surfaces. However, the compound is also known to be highly reactive and can be difficult to handle in certain situations.
Orientations Futures
There are numerous future directions for the study of 1,1-Bis(triethoxysilyl)ethane. One potential direction is in the development of new materials for use in various fields such as energy storage and catalysis. Another potential direction is in the study of the compound's potential use in medical applications such as drug delivery systems. Overall, the study of 1,1-Bis(triethoxysilyl)ethane has the potential to lead to the development of innovative technologies and materials with unique properties.
Méthodes De Synthèse
The synthesis of 1,1-Bis(triethoxysilyl)ethane can be achieved through various methods. One of the most common methods is through the reaction of triethoxysilane with ethylene in the presence of a palladium catalyst. This method yields a high purity product and is relatively easy to perform. Another method involves the reaction of triethoxysilane with acetylene in the presence of a nickel catalyst. This method is more complex but can yield higher yields of the product.
Propriétés
Numéro CAS |
16068-36-3 |
|---|---|
Nom du produit |
1,1-Bis(triethoxysilyl)ethane |
Formule moléculaire |
C14H34O6Si2 |
Poids moléculaire |
354.59 g/mol |
Nom IUPAC |
triethoxy(1-triethoxysilylethyl)silane |
InChI |
InChI=1S/C14H34O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h14H,8-13H2,1-7H3 |
Clé InChI |
FOQJQXVUMYLJSU-UHFFFAOYSA-N |
SMILES |
CCO[Si](C(C)[Si](OCC)(OCC)OCC)(OCC)OCC |
SMILES canonique |
CCO[Si](C(C)[Si](OCC)(OCC)OCC)(OCC)OCC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



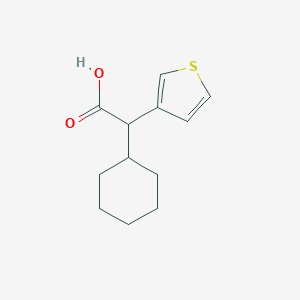
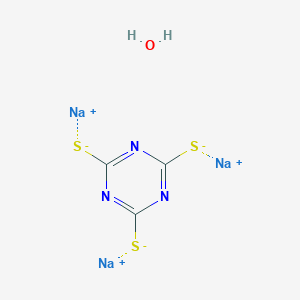
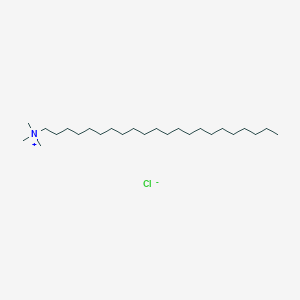
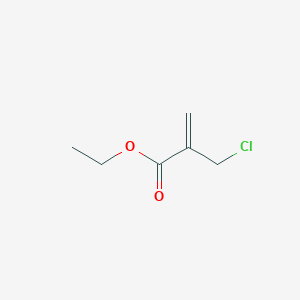
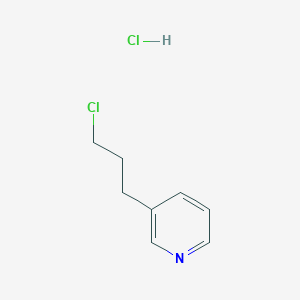
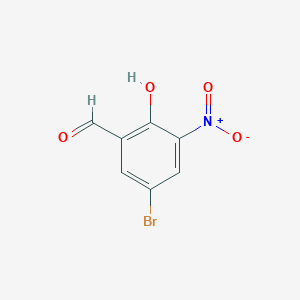
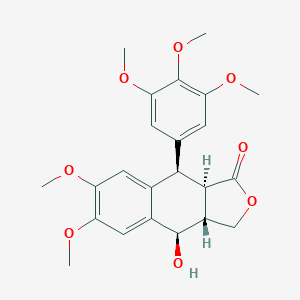
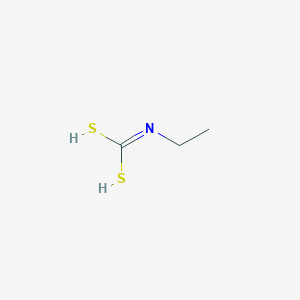
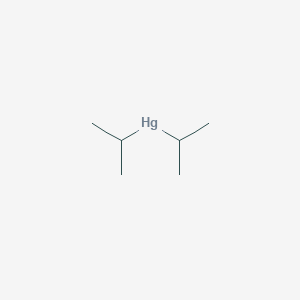
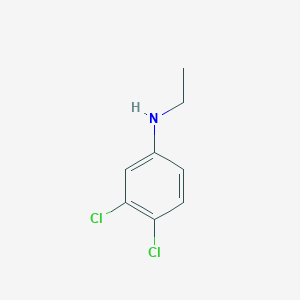
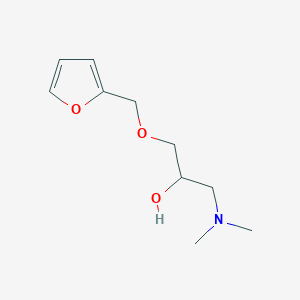
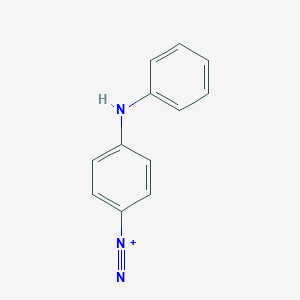
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)
